Cas no 1423530-31-7 (3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride)

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride
- 3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride
- 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
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- インチ: 1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H
- InChIKey: MLNNDJXJTJEUQO-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CC=C(C2C=NC3C=CC=CC=3C=2)CC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 272
- トポロジー分子極性表面積: 24.9
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123723-0.1g |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 95% | 0.1g |
$437.0 | 2023-04-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18200-1-100MG |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 95% | 100MG |
¥ 1,056.00 | 2023-03-31 | |
TRC | T304000-10mg |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 10mg |
$ 70.00 | 2022-06-02 | ||
TRC | T304000-100mg |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 100mg |
$ 365.00 | 2022-06-02 | ||
Enamine | EN300-123723-0.5g |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 95% | 0.5g |
$980.0 | 2023-04-29 | |
Enamine | EN300-123723-2.5g |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 95% | 2.5g |
$2464.0 | 2023-04-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18200-1-500MG |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 95% | 500MG |
¥ 2,805.00 | 2023-03-31 | |
Enamine | EN300-123723-100mg |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 95.0% | 100mg |
$437.0 | 2023-10-02 | |
Ambeed | A1028728-1g |
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 98% | 1g |
$698.0 | 2024-04-23 | |
Enamine | EN300-123723-500mg |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline dihydrochloride |
1423530-31-7 | 95.0% | 500mg |
$980.0 | 2023-10-02 |
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochlorideに関する追加情報
Comprehensive Overview of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride (CAS No. 1423530-31-7)
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride (CAS No. 1423530-31-7) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name, belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The presence of a tetrahydropyridin moiety in its structure enhances its potential as a scaffold for drug development, particularly in targeting neurological and inflammatory pathways.
Recent studies have highlighted the role of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride in modulating specific receptors, such as G-protein-coupled receptors (GPCRs), which are critical in signal transduction. Researchers are particularly interested in its potential applications for neurodegenerative diseases, given the rising global prevalence of conditions like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier (BBB) makes it a promising candidate for central nervous system (CNS) therapeutics.
From a synthetic chemistry perspective, the preparation of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride involves multi-step organic reactions, including cyclization and salt formation. Its dihydrochloride form improves solubility, a key factor for bioavailability in drug formulations. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure purity and structural integrity, meeting the stringent requirements of preclinical studies.
The compound's mechanism of action is under active investigation, with preliminary data suggesting interactions with dopaminergic and serotonergic systems. These findings align with current trends in precision medicine, where targeted therapies are prioritized. Additionally, its structural similarity to known kinase inhibitors has sparked interest in oncology research, particularly for cancers with tyrosine kinase dependencies.
In the context of drug discovery, 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride exemplifies the shift toward small-molecule therapeutics with modular designs. Its pharmacokinetic profile, including metabolic stability and half-life, is being optimized through structure-activity relationship (SAR) studies. This approach is critical for addressing challenges like drug resistance, a hot topic in contemporary biomedical research.
Beyond therapeutics, the compound is also explored in chemical biology as a tool for probing enzyme functions and cellular pathways. Its fluorescence properties, derived from the quinoline core, enable applications in bioimaging and diagnostics. Such versatility underscores its value in interdisciplinary research, bridging gaps between chemistry, biology, and medicine.
As the scientific community continues to unravel the potential of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride, its relevance in personalized medicine and translational research grows. Future directions may include combinatorial chemistry to generate analogs with enhanced efficacy or reduced side effects, addressing unmet medical needs in chronic and complex diseases.
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